![molecular formula C12H18ClNO B2889761 rel-(1R,2R)-2-(Benzyloxy)cyclopentan-1-amine hydrochloride CAS No. 1314952-26-5](/img/structure/B2889761.png)
rel-(1R,2R)-2-(Benzyloxy)cyclopentan-1-amine hydrochloride
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Description
Rel-(1R,2R)-2-(Benzyloxy)cyclopentan-1-amine hydrochloride, also known as (R,R)-BCP hydrochloride, is a chiral amine that has been extensively studied in the field of organic chemistry due to its potential applications in drug development. This compound is a derivative of cyclopentane and has a unique stereochemistry that makes it an interesting molecule to study.
Scientific Research Applications
Application in the Preparation of Monoamine-Monoamide Bis(thiol) Oxo Complexes
The preparation and structural characterization of a novel N2S2 ligand system for the formation of Re(V) oxo and Tc(V) oxo complexes have been explored using a similar compound, demonstrating its potential in forming complex metal incorporations. This process involves several synthesis steps from commercially available starting materials, leading to the creation of monoamine-monoamide bis(thiol) oxo complexes of technetium(V) and rhenium(V), which are significant in medical imaging and radiopharmaceutical applications (O’Neil, Wilson, & Katzenellenbogen, 1994).
Use in Chiral Derivatization for LC Enantioseparation
rel-(1R,2R)-2-(Benzyloxy)cyclopentan-1-amine hydrochloride could be explored in methodologies similar to those using enantiomerically pure amines for nucleophilic substitution reactions. Such applications are crucial for the chiral derivatization and subsequent liquid chromatography (LC) enantioseparation of amino acids, showcasing the compound's potential utility in analytical chemistry and pharmaceutical research to determine d-amino acids in complex mixtures (Bhushan & Lal, 2013).
In the Synthesis of Novel Re(I) Tricarbonyl Complexes
The compound's analogs have been used in the synthesis and structural characterization of novel Re(I) tricarbonyl complexes, which are anchored on phosphinoarylbenzylamine and phosphinoaryloxazoline generated in situ. This indicates its potential in developing new materials with applications ranging from catalysis to the design of luminescent materials for optical and electronic devices (Kniess et al., 2003).
In the Development of Corrosion Inhibitors
Benzimidazole derivatives, structurally related to rel-(1R,2R)-2-(Benzyloxy)cyclopentan-1-amine hydrochloride, have been investigated as corrosion inhibitors of mild steel in acidic media. These studies reveal the compound's potential as a foundational structure for developing novel inhibitors that prevent metal corrosion, essential for extending the lifespan of metal components in various industrial applications (Tang et al., 2013).
properties
IUPAC Name |
(1R,2R)-2-phenylmethoxycyclopentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10;/h1-3,5-6,11-12H,4,7-9,13H2;1H/t11-,12-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVRQNSFUGFHHJ-MNMPKAIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OCC2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)OCC2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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